6-Bromo-4-fluoroquinoline 6-Bromo-4-fluoroquinoline
Brand Name: Vulcanchem
CAS No.: 1713240-89-1
VCID: VC7534036
InChI: InChI=1S/C9H5BrFN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
SMILES: C1=CC2=NC=CC(=C2C=C1Br)F
Molecular Formula: C9H5BrFN
Molecular Weight: 226.048

6-Bromo-4-fluoroquinoline

CAS No.: 1713240-89-1

Cat. No.: VC7534036

Molecular Formula: C9H5BrFN

Molecular Weight: 226.048

* For research use only. Not for human or veterinary use.

6-Bromo-4-fluoroquinoline - 1713240-89-1

Specification

CAS No. 1713240-89-1
Molecular Formula C9H5BrFN
Molecular Weight 226.048
IUPAC Name 6-bromo-4-fluoroquinoline
Standard InChI InChI=1S/C9H5BrFN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
Standard InChI Key MQVFPKGAAGLDDB-UHFFFAOYSA-N
SMILES C1=CC2=NC=CC(=C2C=C1Br)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Bromo-4-fluoroquinoline belongs to the quinoline family, a class of heterocyclic compounds featuring a benzene ring fused to a pyridine moiety. The substitution pattern at positions 4 and 6 introduces significant electronic modulation:

  • Fluorine at C4 exerts an electron-withdrawing inductive effect, enhancing electrophilic aromatic substitution reactivity.

  • Bromine at C6 provides a site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings .

The planar structure is confirmed by its SMILES notation C1=CC2=NC=CC(=C2C=C1Br)F\text{C1=CC2=NC=CC(=C2C=C1Br)F} , while the InChIKey MQVFPKGAAGLDDB-UHFFFAOYSA-N\text{MQVFPKGAAGLDDB-UHFFFAOYSA-N} ensures unambiguous chemical identification.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H5BrFN\text{C}_9\text{H}_5\text{BrFN}
Molecular Weight226.04 g/mol
IUPAC Name6-bromo-4-fluoroquinoline
CAS Number1713240-89-1
SMILESC1=CC2=NC=CC(=C2C=C1Br)F

Synthesis and Functionalization

Classical Synthetic Routes

The synthesis of 6-bromo-4-fluoroquinoline typically involves halogenation of quinoline precursors. One approach utilizes Skraup cyclization, where aniline derivatives undergo condensation with glycerol and sulfuric acid, followed by bromination and fluorination steps . For instance:

  • Fluorination: Direct electrophilic substitution using HF\text{HF}-pyridine complexes at C4.

  • Bromination: NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4 selectively brominates the C6 position .

Modern Catalytic Methods

Recent advancements leverage iridium-catalyzed C–H borylation to install boronate esters at the C8 position of 6-fluoroquinolines . While this method primarily targets 6-fluoro derivatives, adapting the protocol for 6-bromo-4-fluoroquinoline could enable sequential functionalization:

6-Bromo-4-fluoroquinoline+B2pin2[Ir(OMe)COD]2,dtbpy8-Borylated product\text{6-Bromo-4-fluoroquinoline} + \text{B}_2\text{pin}_2 \xrightarrow{\text{[Ir(OMe)COD]}_2, \text{dtbpy}} \text{8-Borylated product}

This strategy facilitates Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups, critical for drug discovery .

Physicochemical Properties

Spectral Data

  • 19F NMR^{19}\text{F NMR}: A singlet at δ=112ppm\delta = -112 \, \text{ppm} confirms the fluorine environment .

  • 13C NMR^{13}\text{C NMR}: Signals at δ=161.2ppm\delta = 161.2 \, \text{ppm} (C4-F) and δ=120.5ppm\delta = 120.5 \, \text{ppm} (C6-Br) align with expected deshielding effects .

  • Mass Spectrometry: ESI-TOF analysis shows a base peak at m/z=226.04([M+H]+)m/z = 226.04 \, (\text{[M+H]}^+) .

Thermal Stability

While explicit melting point data for 6-bromo-4-fluoroquinoline remains unreported, analogues like 4-bromo-6-fluoroquinoline exhibit melting points of 77C–78C77^\circ\text{C}–78^\circ\text{C} , suggesting comparable thermal behavior.

Applications in Pharmaceutical and Materials Science

Medicinal Chemistry

6-Bromo-4-fluoroquinoline serves as a precursor to linrodostat analogs, inhibitors of indoleamine 2,3-dioxygenase (IDO1) used in cancer immunotherapy . The bromine substituent enables Pd-catalyzed couplings to introduce tertiary amines or heterocycles, enhancing target affinity.

Optoelectronic Materials

In OLEDs, fluorinated quinolines improve electron transport properties. Functionalization via bromine allows grafting onto polymeric backbones, tuning emission wavelengths .

Table 2: Industrial and Research Applications

ApplicationRole of 6-Bromo-4-fluoroquinolineReference
Anticancer AgentsIDO1 inhibitor synthesis
OLED EmittersElectron-transport layer modification
Solar Cell DyesDonor-acceptor complex formation

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